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D-asparagine amide

Cat. No.: B8263593
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-UWTATZPHSA-N
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Description

Overview of D-Asparagine as a Non-Canonical Amino Acid in Biological Systems

D-asparagine is the D-stereoisomer of the amino acid asparagine. ontosight.ainih.gov Unlike the 20 proteinogenic amino acids that are directly encoded by the genetic code to be incorporated into proteins, D-asparagine is considered a non-canonical amino acid (ncAA). rsc.orgwikipedia.org Non-canonical amino acids are not typically part of protein structures synthesized by the ribosomal machinery. rsc.orgnih.gov However, research has revealed that D-amino acids, including D-asparagine, are present in various organisms and play significant biological roles. frontiersin.orgthieme-connect.com

D-asparagine is involved in the metabolic control of cell functions within nerve and brain tissue. nih.govdrugbank.com It is biosynthesized from aspartic acid and ammonia (B1221849) by the enzyme asparagine synthetase. drugbank.comhmdb.ca While L-asparagine is crucial for protein synthesis and brain development, D-asparagine's functions are distinct and are a subject of ongoing investigation. ontosight.aiwikipedia.org For instance, some bacteria incorporate D-amino acids like D-aspartate (a related D-amino acid) into their peptidoglycan cell walls, providing resistance to standard proteases that target L-amino acids. frontiersin.orgjst.go.jp

The presence of free D-amino acids in higher organisms, including mammals, suggests they are not just byproducts of gut microbiota but are also endogenously produced and have specific physiological functions. researchgate.netnih.gov Research has identified D-aspartate in the nervous and endocrine systems, where it is involved in hormone secretion and neurogenesis. frontiersin.orgjst.go.jp While the direct roles of D-asparagine are still being fully elucidated, its existence challenges the long-held belief that life is exclusively based on L-amino acids. researchgate.net

Historical Perspective on D-Amino Acid Discovery and their Academic Significance

The scientific community initially believed that only L-amino acids were biologically relevant in higher organisms, deeming D-amino acids as "unnatural." researchgate.net This perspective began to shift with discoveries in the mid-20th century. In the 1950s, D-amino acids were first reported in the blood of insects and mollusks. wikipedia.org Subsequent research identified their presence in bacteria, where they are essential components of the peptidoglycan cell wall. jst.go.jpresearchgate.net

A significant milestone was the discovery of free D-amino acids in mammals. researchgate.net For example, D-aspartate was found in the nervous and endocrine systems of vertebrates and invertebrates, playing a role in their development. wikipedia.org Similarly, D-serine was identified as a key signaling molecule in the mammalian brain. frontiersin.orgwikipedia.org These findings spurred a wave of research into the occurrence, biosynthesis, and physiological functions of D-amino acids.

The development of more sensitive analytical techniques has been crucial in detecting and quantifying D-amino acids, which are often present in much lower concentrations than their L-counterparts. thieme-connect.comresearchgate.net This has led to the understanding that D-amino acids are not just random occurrences but are involved in specific biological processes. thieme-connect.com The academic significance of this field lies in its potential to uncover novel biochemical pathways and therapeutic targets. mdpi.commdpi.com

Fundamental Importance of Stereoisomerism in Biochemical and Cellular Processes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. ontosight.aisolubilityofthings.com This seemingly subtle difference in spatial arrangement has profound consequences for biological activity. solubilityofthings.comsolubilityofthings.com Life is overwhelmingly homochiral, with a preference for L-amino acids and D-sugars. This specificity is fundamental to the structure and function of enzymes, receptors, and other biological macromolecules. nih.gov

Enzymes, for example, have active sites that are exquisitely shaped to bind to specific substrates. solubilityofthings.com This "lock and key" mechanism means that an enzyme designed to recognize an L-amino acid will generally not interact with its D-enantiomer. scribd.com This stereoselectivity is critical for the fidelity of biochemical reactions. solubilityofthings.com

The differential effects of stereoisomers are also starkly illustrated in pharmacology. solubilityofthings.comijpsjournal.com For many chiral drugs, only one enantiomer produces the desired therapeutic effect, while the other may be inactive or even harmful. nih.govscribd.com For example, the (S,S)-(+)-isomer of ethambutol (B1671381) is effective against tuberculosis, whereas the (R,R)-(-)-isomer is inactive. scribd.com This highlights the critical importance of understanding and controlling stereochemistry in drug design and development. nih.gov The study of D-amino acids like D-asparagine, therefore, not only expands our knowledge of biochemistry but also opens up possibilities for developing novel therapeutic agents with high specificity. ontosight.aisolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2 B8263593 D-asparagine amide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminobutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBDPPHINVUID-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic and Catabolic Pathways of D Asparagine

Enzymatic Synthesis of Asparagine and Mechanisms Leading to D-Asparagine Formation

The formation of asparagine is a fundamental biochemical process. While L-asparagine is the common form utilized in protein synthesis, the generation of D-asparagine can occur through several enzymatic mechanisms.

tRNA-Dependent Transamidation Routes for Asparagine Biosynthesis

In many prokaryotes and organelles that lack asparaginyl-tRNA synthetase (AsnRS), asparagine is synthesized through a two-step, tRNA-dependent pathway. nih.govpnas.orgtandfonline.com This process begins with a non-discriminating aspartyl-tRNA synthetase (ND-AspRS) that attaches aspartate to tRNAAsn, forming a misacylated Asp-tRNAAsn intermediate. pnas.orgtandfonline.com Subsequently, a tRNA-dependent amidotransferase (AdT) converts the tRNA-bound aspartate into asparagine, yielding the final product, Asn-tRNAAsn, which is then used in protein synthesis. nih.govpnas.org

In bacteria, the heterotrimeric enzyme GatCAB acts as the amidotransferase. pnas.orgpnas.org In archaea, this function is carried out by GatDE. pnas.org This transamidation pathway is the sole route for asparagine formation in certain bacteria, such as Deinococcus radiodurans and Thermus thermophilus, which lack the genes for asparagine synthetase (asnA or asnB). pnas.orgnih.gov The enzymes ND-AspRS and GatCAB, along with tRNAAsn, can assemble into a large complex known as the Asn-transamidosome, which facilitates the efficient coupling of the two synthesis steps. pnas.org

Post-Translational Isomerization and Epimerization in Peptide and Protein Contexts

D-asparagine can be formed in peptides and proteins through spontaneous, non-enzymatic post-translational modifications. nih.govnih.gov Deamidation of asparagine (Asn) residues is a common modification that can lead to the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp). nih.govnih.gov This process proceeds through a succinimide (B58015) intermediate, which is susceptible to racemization. acs.orgnih.gov

The deamidation reaction is initiated by a base-catalyzed nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of asparagine. nih.gov This forms a five-membered succinimide ring. nih.govacs.org This intermediate can then be hydrolyzed to form either a normal aspartyl residue or an isoaspartyl residue, where the peptide backbone is linked through the β-carboxyl group of the original asparagine. nih.govacs.org Crucially, the succinimide intermediate is prone to racemization at the α-carbon, leading to the formation of both L- and D-isomers of aspartate and isoaspartate. acs.orgnih.gov Therefore, the deamidation of an L-asparagine residue can result in four different products: L-Asp, D-Asp, L-isoAsp, and D-isoAsp. acs.org The rate of these reactions is influenced by the surrounding amino acid sequence and the secondary structure of the protein. nih.govresearchgate.net Epimerization is a chemical conversion that transforms one epimer into its chiral partner and is a side reaction that can occur during peptide synthesis. nih.govresearchgate.netmdpi.com

Role of Broad Spectrum Racemases in D-Amino Acid Generation

In bacteria, D-amino acids are primarily produced by enzymes called racemases. frontiersin.org While some racemases are highly specific for a single amino acid, broad-spectrum racemases (Bsrs) can act on a variety of L-amino acids to produce their D-enantiomers. frontiersin.orgnih.govnih.gov These enzymes have been identified in a number of Gram-negative bacteria. mdpi.com For example, the broad-spectrum racemase Alr from Pseudomonas putida KT2440 can interconvert L- and D-isomers of several amino acids, with a preference for lysine (B10760008) and arginine. frontiersin.org Similarly, Vibrio cholerae possesses a broad-spectrum racemase, BsrV, which is responsible for the production of various non-canonical D-amino acids. nih.gov The promiscuity of these enzymes allows bacteria to generate a diverse pool of D-amino acids from the available L-amino acids in their environment. frontiersin.org While the direct synthesis of D-asparagine by a specific broad-spectrum racemase has not been extensively detailed, the broad substrate specificity of these enzymes suggests they could potentially contribute to the formation of D-asparagine. nih.govresearchgate.net

Enzymatic Degradation of Asparagine and D-Asparagine

The breakdown of asparagine is as important as its synthesis for maintaining cellular homeostasis. This process is primarily carried out by asparaginases.

Asparaginase (B612624) (ASPG) Hydrolysis and Substrate Specificity

Asparaginase (ASPG) is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). reactome.orgfrontiersin.orgresearchgate.net This enzyme is found in a wide range of organisms, from bacteria to humans. reactome.org Bacterial L-asparaginases are notably used in cancer therapy. acs.org

The substrate specificity of asparaginases can vary. For instance, the crystalline L-asparaginase from Escherichia coli A-1-3 can hydrolyze D-asparagine and both L- and D-glutamine, but at much slower rates than L-asparagine. oup.com The human asparaginase (ASPG) also demonstrates activity towards L-asparagine, but not L-glutamine or D-asparagine. nih.gov In fact, D-asparagine acts as a competitive inhibitor of human ASPG. nih.gov An L-asparaginase from Mycobacterium gordonae showed catalytic activity towards both L-asparagine and D-asparagine, with its activity on D-asparagine being 22% of that on L-asparagine. mdpi.com In contrast, an L-asparaginase from Trichoderma viride F2 was found to hydrolyze D-asparagine at a rate of 15.6% compared to L-asparagine but had no activity towards L-glutamine. jmbfs.org In Saccharomyces cerevisiae, the external asparaginase can hydrolyze D-asparagine, and D-asparagine acts as a competitive inhibitor of L-asparagine hydrolysis by this enzyme. nih.gov This indicates that while L-asparagine is the primary substrate, some asparaginases possess the capability to degrade D-asparagine, albeit with lower efficiency. oup.commdpi.comnih.gov

Table 2: Substrate Specificity of Various Asparaginases

Enzyme Source Substrate Relative Activity (%)
Escherichia coli A-1-3 L-Asparagine 100
D-Asparagine Low
L-Glutamine Low
D-Glutamine Low
Human (ASPG) L-Asparagine 100
D-Asparagine 0 (Competitive Inhibitor)
L-Glutamine 0
Mycobacterium gordonae L-Asparagine 100
D-Asparagine 22
Trichoderma viride F2 L-Asparagine 100
D-Asparagine 15.6
L-Glutamine 0
Saccharomyces cerevisiae (external) L-Asparagine 100
D-Asparagine Active (Competitive Inhibitor)

Asparagine Aminotransferase (AsnAT) Transamination Reactions

The catabolism of L-asparagine can be initiated by asparagine aminotransferase (AsnAT), an enzyme that catalyzes the transfer of the amino group from asparagine to an α-keto acid. oup.com In plants like Arabidopsis, this enzyme is also known as serine:glyoxylate (B1226380) aminotransferase (AGT1) and is encoded by a single gene. nih.govmdpi.com This peroxisomal enzyme is versatile, acting on multiple substrates. mdpi.com

The primary reaction involves the transamination of L-asparagine, which yields 2-oxosuccinamate (B1259050) (also known as α-ketosuccinamate). oup.comuwo.ca AsnAT can utilize several different amino acceptors, leading to the synthesis of various amino acids. For instance, when glyoxylate, pyruvate, or 4-hydroxypyruvate act as the amino acceptor, the corresponding products are glycine (B1666218), alanine (B10760859), and serine, respectively. oup.com The apparent Vmax value for the reaction with asparagine and glyoxylate has been determined to be 29.2 x 10⁻⁸ katal per milligram of protein, a specific activity level comparable to that of AsnAT purified from pea leaves. researchgate.net

Table 1: Asparagine Aminotransferase (AsnAT) Reactions

Amino Donor Amino Acceptor Products Reference
L-Asparagine Glyoxylate 2-Oxosuccinamate + Glycine oup.com
L-Asparagine Pyruvate 2-Oxosuccinamate + Alanine oup.com
L-Asparagine 4-Hydroxypyruvate 2-Oxosuccinamate + Serine oup.com

Role of ω-Amidase in Asparagine Catabolism

The product of the asparagine aminotransferase reaction, 2-oxosuccinamate, is further metabolized by the enzyme ω-amidase. uwo.ca This enzyme plays a critical role in the pathway sometimes referred to as the "asparaginase II" pathway, acting downstream from AsnAT. researchgate.netnih.gov

The function of ω-amidase is to hydrolyze 2-oxosuccinamate, breaking it down into oxaloacetate and ammonium (B1175870) (NH₄⁺). oup.comresearchgate.netnih.gov This two-step process, involving both AsnAT and ω-amidase, effectively converts L-asparagine into intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov Recombinant ω-amidase has shown comparable catalytic activity with α-ketosuccinamate, α-hydroxysuccinamate, and α-ketoglutaramate. researchgate.net In Arabidopsis, a mutant with a defective ω-amidase gene was found to accumulate α-ketosuccinamate and α-hydroxysuccinamate. researchgate.net

Table 2: The Asparaginase II Pathway

Step Enzyme Substrate(s) Product(s) Reference
1 Asparagine Aminotransferase (AsnAT) L-Asparagine + α-Keto Acid 2-Oxosuccinamate + L-Amino Acid nih.gov

D-Amino Acid Oxidase Activity in Vertebrate Metabolism

In vertebrates, the catabolism of D-amino acids is primarily carried out by the flavoenzyme D-amino acid oxidase (DAAO). wikipedia.orgfrontiersin.org This enzyme catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide. wikipedia.org DAAO is most active toward neutral and basic D-amino acids such as D-serine, D-alanine, and D-proline. nih.govjst.go.jp

However, research on the substrate specificity of DAAO has shown that it has minimal to no reactivity with D-asparagine. nih.gov Studies on DAAO from duckling liver and kidney, which are in general agreement with data from other vertebrate species, confirm this finding. nih.gov DAAO is also inactive toward acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.org The catabolism of these acidic D-amino acids is handled by a different peroxisomal flavoenzyme called D-aspartate oxidase (DDO). jst.go.jpmdpi.com

Table 3: Substrate Reactivity of Vertebrate D-Amino Acid Oxidase (DAAO)

Substrate Reactivity Reference
D-Proline High nih.gov
D-Phenylalanine High nih.gov
D-Alanine High nih.gov
D-Methionine Moderate nih.gov
D-Serine Moderate nih.gov
D-Asparagine Minimal to None nih.gov
D-Glutamine Minimal to None nih.gov
D-Aspartate None frontiersin.org

Metabolic Interconversions and Flux of Asparagine Amide Nitrogen

The nitrogen from asparagine's amide group is a key component of the nitrogen economy in many organisms, particularly plants. The synthesis of L-asparagine is a primary route for assimilating inorganic nitrogen, and its breakdown is central to recycling and remobilizing this essential nutrient.

Assimilation of Ammonium into Asparagine

The incorporation of inorganic nitrogen, in the form of ammonium, into L-asparagine is a multi-step process. nih.govoup.com The initial and major pathway for ammonium assimilation is its reaction with glutamate (B1630785) to form glutamine, a reaction catalyzed by glutamine synthetase (GS) that requires ATP. oup.comcdnsciencepub.com

Following the synthesis of glutamine, the enzyme asparagine synthetase (AS) catalyzes the final step. oup.com It facilitates the ATP-dependent transfer of the amide group from glutamine to a molecule of aspartate, resulting in the formation of L-asparagine and glutamate. wikipedia.org In some instances, asparagine synthetase can use ammonium directly as the nitrogen donor instead of glutamine. oup.compnas.org Aspartate itself is typically formed from the transamination of oxaloacetate, an intermediate of the TCA cycle. wikipedia.orgworthington-biochem.com

Table 4: Key Enzymes in Ammonium Assimilation into Asparagine

Enzyme Abbreviation Reaction Reference
Glutamine Synthetase GS Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi oup.com
Aspartate Aminotransferase AspAT Oxaloacetate + Glutamate ⇌ Aspartate + α-Ketoglutarate oup.comworthington-biochem.com

Nitrogen Recycling and Remobilization

L-asparagine plays a fundamental role in the storage and long-distance transport of nitrogen in many plants. oup.comoup.com It is a stable compound with a high nitrogen-to-carbon ratio, making it an efficient molecule for nitrogen transport from source tissues (like senescing leaves) to sink tissues (like developing seeds). cdnsciencepub.comresearchgate.net

During processes like leaf senescence, cellular proteins are broken down into amino acids. semanticscholar.org The nitrogen from these amino acids is then recycled and converted into transportable forms, primarily asparagine and glutamine. semanticscholar.orgicar.org.in Enzymes such as asparagine synthetase (AS) are crucial in this remobilization process. semanticscholar.org For example, Rubisco, the most abundant protein in the leaves of C3 plants, serves as a major source of nitrogen that is remobilized during senescence. semanticscholar.org This remobilized nitrogen, transported as asparagine through the phloem, is vital for the growth of new organs and for filling grains, with nearly 80% of the nitrogen in cereal grains being derived from such remobilization. semanticscholar.orgicar.org.in

Advanced Analytical Techniques for D Asparagine Characterization and Quantification

Chromatographic Separation Methods for D- and L-Asparagine

Chromatographic techniques are fundamental in separating the stereoisomers of asparagine, D- and L-asparagine, which possess identical physical and chemical properties but differ in their spatial arrangement. The ability to resolve these enantiomers is crucial for their accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the direct separation of amino acid enantiomers like D- and L-asparagine without the need for derivatization. spincotech.comshimadzu.com CSPs create a chiral environment in the column, allowing for differential interaction with the enantiomers, which leads to their separation.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (like Astec CHIROBIOTIC T), are particularly effective for separating the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com These columns are compatible with a range of mobile phases, including aqueous ones, which is advantageous for analyzing underivatized, zwitterionic amino acids. sigmaaldrich.com A notable characteristic of these CSPs is that the D-enantiomer is typically more strongly retained and thus elutes after the L-enantiomer. sigmaaldrich.com

Crown ether-based CSPs, such as CROWNPAK CR-I(+) and CR-I(-), are also widely used. spincotech.comshimadzu.com These columns can effectively separate D- and L-forms of various amino acids. The elution order depends on the specific column used; with CR-I(+), the elution order is generally from D- to L-form, while the order is reversed with the CR-I(-) column. spincotech.comshimadzu.com This method allows for high-sensitivity analysis in a short time frame without derivatization. shimadzu.com

ParameterHPLC Conditions for D/L Amino Acid Separation spincotech.comshimadzu.com
Column CROWNPAK CR-I(+) or CR-I(-) (3 mm I.D. × 150 mm, 5 µm)
Mobile Phase Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5
Flowrate 0.6 mL/min
Column Temp. 25 °C
Injection Vol. 1 µL
Detection Mass Spectrometry (MS)

This interactive table summarizes typical HPLC conditions for chiral amino acid separation.

Ultra-High Performance Liquid Chromatography (UPLC) for Amino Acid Profiling

Ultra-High Performance Liquid Chromatography (UPLC) enhances the speed, resolution, and sensitivity of amino acid analysis compared to traditional HPLC. lcms.cz UPLC systems use columns with smaller particles (<2 µm), which allows for faster separations while maintaining high efficiency. This technique is frequently used for amino acid profiling in complex biological samples. springernature.com

UPLC methods can be used to quantify non-derivatized amino acids by employing specific column chemistries, such as amide stationary phases, coupled with mass spectrometry. springernature.comnih.gov For instance, a hydrophilic interaction liquid chromatography (HILIC) approach on a BEH amide column can separate 18 free amino acids in under 18 minutes. nih.gov UPLC can also be applied to chiral separations, often after pre-column derivatization with a chiral reagent to form diastereomers that are more easily separated. lcms.cz A rapid UPLC method using N-acetyl-L-cysteine (NAC)-OPA derivatization and fluorescence detection was developed for the analysis of D- and L-aspartic acid. lcms.cz

ParameterUPLC-qTOF-MS Conditions for Amino Acid Profiling nih.gov
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm × 100 mm)
Mobile Phase A Acetonitrile/Water (95:5) + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Water (50:50) + 0.1% Formic Acid
Flowrate 0.4 mL/min
Column Temp. 45 °C
Injection Vol. 5 µL
Detection Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)

This interactive table presents a validated UPLC-MS method for comprehensive amino acid analysis.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in D-Amino Acid Analysis

Gas chromatography (GC) is a well-established technique for the enantioseparation of amino acids. mdpi.com However, due to the low volatility of amino acids, derivatization is typically required to convert them into more volatile compounds before analysis. oup.comoup.com

Capillary electrophoresis (CE) has emerged as a powerful alternative for amino acid analysis, offering high efficiency, short separation times, and minimal sample volume requirements. oup.comd-aminoacids.com These advantages make CE particularly suitable for analyzing D-amino acids in precious or volume-limited samples, such as individual neurons. d-aminoacids.com For chiral separations, a chiral selector, like a cyclodextrin, is added to the background electrolyte (BGE). nih.gov The differential interaction between the enantiomers and the chiral selector results in their separation. d-aminoacids.com CE can be coupled with various sensitive detection methods, including mass spectrometry (CE-MS) and laser-induced fluorescence (CE-LIF), to detect low concentrations of D-amino acids. researchgate.netcreative-proteomics.com

Multidimensional Separation Strategies for Complex Biological Samples

For highly complex biological samples, one-dimensional chromatography may not provide sufficient resolution. chromatographyonline.com Multidimensional separation techniques are employed to increase the peak capacity and resolving power of the analytical system. chromatographyonline.com These strategies involve coupling two or more separation methods, which ideally operate on different separation principles (orthogonality). chromatographyonline.com

A common approach is two-dimensional liquid chromatography (2D-LC), where fractions from a first-dimension separation are transferred to a second-dimension column for further separation. espci.fr For example, a 2D-HPLC system has been used for the quantification of D-amino acids in biological fluids. nih.gov Another powerful combination is coupling LC with CE (LC-CE), where the high efficiency of CE can resolve components that co-elute in the LC dimension. chromatographyonline.com Advanced microfluidic devices have also been developed to perform multidimensional separations, for instance, by conducting an initial achiral separation followed by a selective chiral separation of a target analyte band like aspartic acid. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of amino acids and their post-translational modifications due to its high sensitivity, accuracy, and ability to provide structural information. techniumscience.com

Characterization of Asparagine Deamidation and Isomerization Products

Asparagine residues in proteins can undergo a spontaneous, non-enzymatic deamidation reaction. nih.govnih.gov This process proceeds through a cyclic succinimide (B58015) intermediate, which can then be hydrolyzed to form a mixture of four different isomers: L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl residues. nih.govspectroscopyonline.com

Mass spectrometry can readily detect deamidation because it results in a characteristic mass increase of 0.984 Da (the mass difference between a hydroxyl group and an amino group). nih.gov However, identifying the specific isomers produced is more challenging because they are isobaric (have the same mass). The separation of these isomers is typically achieved by liquid chromatography prior to MS analysis. nih.gov

Advanced MS fragmentation techniques, known as tandem mass spectrometry (MS/MS), are used to structurally characterize the isomers. Methods like electron capture dissociation (ECD), electron transfer dissociation (ETD), and radical directed dissociation (RDD) can generate diagnostic fragment ions that allow for the differentiation and quantification of the various aspartate and isoaspartate isomers formed from asparagine deamidation. acs.org Research has shown that while the primary amino acid sequence influences the rate of deamidation, factors like buffer conditions and temperature can alter the relative proportions of the resulting D-Asp and D-isoAsp products. acs.org

Modification ProcessIntermediateProductsMass Change (Da)Analytical Challenge
Asparagine DeamidationSuccinimideL-Asp, D-Asp, L-isoAsp, D-isoAsp+0.984Differentiation of isobaric product isomers nih.gov
Aspartate IsomerizationSuccinimideL-Asp, D-Asp, L-isoAsp, D-isoAsp0"Silent" in MS, requires chromatographic separation nih.gov

This interactive table outlines the products and analytical considerations for asparagine deamidation and aspartate isomerization.

Tandem Mass Spectrometry (MS/MS) for Peptide Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for sequencing peptides and identifying post-translational modifications, including the presence of D-asparagine and its isomers. nih.gov In an MS/MS experiment, precursor ions are selected and fragmented, and the resulting product ions provide structural information.

Collision-Induced Dissociation (CID) is a common fragmentation method. The CID spectra of peptides containing asparagine (Asn) and its deamidation products, aspartic acid (Asp) and isoaspartic acid (isoAsp), can be very similar, making it difficult to differentiate between the Asp isoforms based on CID alone. nih.gov However, CID can distinguish the succinimide intermediate from Asn and the Asp isoforms. nih.gov The identification of specific isomers often relies on their chromatographic separation prior to MS analysis. nih.gov

More advanced fragmentation techniques have shown greater promise in differentiating D- and L-amino acid-containing peptides. Higher-Energy Collisional Dissociation (HCD) has been demonstrated to distinguish and localize D-amino acids in peptides by analyzing differences in the intensity of y-ions between the D-amino acid-containing peptide and its all-L-amino acid counterpart. nih.gov

Charge Transfer Dissociation (CTD) is another MS/MS technique that can differentiate isomers of aspartic acid. nsf.govrsc.org CTD has been shown to produce diagnostic ions that can distinguish between Asp and isoAsp residues. nsf.govrsc.org Furthermore, the relative abundances of certain y- and z-ions generated by CTD can be used to differentiate between the L- and D-epimers of both Asp and isoAsp. nsf.gov

Radical Directed Dissociation (RDD) is a technique that has proven effective in distinguishing peptide epimers based on their distinct fragmentation patterns. acs.org RDD has been used to identify and quantify all four isomers of Asp (L-Asp, D-Asp, L-isoAsp, and D-isoAsp) in model peptides. acs.org

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of ions. Ultrahigh-resolution IMS-MS has been successfully used to separate amyloid β peptides containing L-Asp, D-Asp, L-isoAsp, and D-isoAsp. rsc.org

Table 2: Comparison of MS/MS Fragmentation Techniques for Asparagine Isomer Analysis

Fragmentation TechniqueAbility to Differentiate D/L IsomersKey Fragment Ions/FeaturesReference(s)
Collision-Induced Dissociation (CID)LimitedSimilar fragmentation for Asp isomers nih.gov
Higher-Energy Collisional Dissociation (HCD)YesDifferences in y-ion intensities nih.gov
Charge Transfer Dissociation (CTD)YesDiagnostic c+57 ions for isoAsp; relative abundance of y- and z-ions for D/L differentiation nsf.govrsc.org
Radical Directed Dissociation (RDD)YesDistinct fragmentation patterns for isomers acs.org

Spectroscopic and Other Analytical Approaches

Beyond mass spectrometry, other spectroscopic techniques provide valuable insights into the structure and conformation of D-asparagine.

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Conformations

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a powerful method for probing the gas-phase structures of ions. nih.gov This technique involves irradiating mass-selected ions with an infrared laser, causing them to absorb multiple photons, heat up, and eventually dissociate. The resulting fragmentation pattern as a function of the IR wavelength provides a vibrational spectrum of the ion. ru.nl

IRMPD studies on cationized asparagine (Asn) have revealed how the size of the metal cation influences the gas-phase conformation. nih.govacs.org For smaller metal cations like Li⁺ and Na⁺, asparagine adopts a charge-solvated, tridentate structure where the metal ion binds to the backbone amino group and the carbonyl oxygens of both the backbone and the side chain. nih.govacs.org For larger alkali metal cations, other binding conformations may also be present. nih.govacs.org

These experimental IRMPD spectra are often compared with theoretical spectra calculated for various low-energy conformers to determine the most likely structure. acs.orgnih.gov Such studies have also been extended to proton-bound dimers of asparagine, providing insights into intermolecular interactions. ru.nl The combination of IRMPD spectroscopy with quantum chemical calculations allows for detailed structural elucidation of gas-phase D-asparagine complexes. acs.orgnih.gov

Table 3: Gas-Phase Conformations of Cationized Asparagine Determined by IRMPD

CationDominant ConformationBinding MotifReference(s)
Li⁺, Na⁺Charge-solvated, tridentate[N,CO,CO] nih.govacs.org
Ba²⁺Charge-solvated[N,CO,CO] nih.govacs.org
H⁺Mixture of two structures[N,CO] nih.gov
Zn²⁺Deprotonated at carboxylic acid[N, CO⁻, COs] acs.orgnih.gov
CdCl⁺Charge-solvated, tridentate[N, CO, COs] acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the structure of molecules in solution. sigmaaldrich.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in D-asparagine.

¹H NMR spectra of asparagine can be used for quantification, for instance, in determining the asparagine content in food samples. researchgate.net The signals in the ¹H NMR spectrum correspond to the different protons in the molecule, and their chemical shifts and splitting patterns provide structural information. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in D-asparagine have been reported in various databases. nih.govchemicalbook.comnih.gov

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., [¹H, ¹³C]-HSQC), provide correlations between different nuclei, aiding in the complete assignment of the NMR spectra and a more detailed structural analysis. hmdb.ca Furthermore, specialized NMR methods combined with hyperpolarization techniques have been developed to detect and discriminate between D- and L-amino acids at very low concentrations in complex mixtures without the need for prior separation. acs.org However, peak overlap can sometimes be a limitation in 1D ¹H NMR for the analysis of complex mixtures containing multiple amino acids. kosfaj.org

Table 4: Reported ¹³C NMR Chemical Shifts for Asparagine in D₂O

Carbon AtomChemical Shift (ppm)Reference
52.11 nih.gov
35.30 nih.gov
Cγ (amide)174.01 nih.gov
Cδ (carboxyl)175.23 nih.gov
50.85 nih.gov
34.92 nih.gov
Cγ (amide)174.46 nih.gov
Cδ (carboxyl)172.26 nih.gov

Note: Chemical shifts can vary slightly depending on the solvent, pH, and instrument frequency.

Theoretical and Computational Investigations of D Asparagine and Its Derivatives

Quantum Chemical Studies on D-Asparagine Interactions and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For D-asparagine, these computational methods are crucial for understanding its behavior at a molecular level, from its preferred shapes to its interactions with other molecules and its chemical transformation pathways.

Conformational Analysis and Energetics of D-Asparagine

The three-dimensional structure of an amino acid is not static; it exists as an ensemble of different spatial arrangements called conformers. Conformational analysis of D-asparagine using quantum chemical methods has revealed the relative energies and populations of its various stable forms.

Ab initio calculations have been employed to determine the conformational preferences of asparagine-containing model dipeptides in the gas phase. acs.org These studies, performing geometry optimizations, identified numerous distinct energy minima. acs.org The most stable structure is characterized by a specific backbone orientation and a gauche conformation for the side chain. acs.org This preference for the gauche conformer is consistent across different environments, including in water and chloroform (B151607) solutions, and aligns well with experimental data from peptides and proteins. acs.org

Computational explorations of the conformational landscape of amino acids like asparagine have identified several stable conformers in the gas phase. acs.org The relative energies of these conformers are often within a narrow range, indicating that multiple conformations can be populated at room temperature. acs.org The conformation of an isolated amino acid is determined by its backbone and side-chain torsional angles. acs.org Studies have shown that for asparagine, conformations with specific backbone arrangements (γL, βL, γD, and δD) are highly favored. cdnsciencepub.com The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonds.

It has been observed that L-conformers of amino acids are generally more stable than their D-counterparts. cdnsciencepub.com For instance, the average relative energy for γL conformations is significantly lower than for γD conformations. cdnsciencepub.com This energetic preference plays a role in the prevalence of L-amino acids in nature.

Ion-Molecule Binding Affinities and Molecular Orbital Analysis

The interaction of D-asparagine with ions and other molecules is fundamental to its role in biological systems and its behavior in various chemical environments. Quantum chemical calculations can quantify the strength of these interactions and provide a detailed picture of the electronic changes that occur upon binding.

Molecular docking and Density Functional Theory (DFT) have been used to study the complexation of asparagine enantiomers with molecules like β-cyclodextrin. mdpi.com These studies calculate the binding energies of the resulting inclusion complexes. mdpi.com For the D-asparagine-β-cyclodextrin complex, the calculated free binding energy was found to be -3.86 kcal/mol, indicating a stable interaction. mdpi.com Interestingly, this was slightly more stable than the L-asparagine complex, which had a binding energy of -3.81 kcal/mol. mdpi.com A lower binding energy signifies a stronger affinity. mdpi.com The stability of these complexes is a balance between the number of hydrogen bonds formed and the presence of steric effects. mdpi.com In the case of the asparagine-β-cyclodextrin complexes, the D-asparagine complex was more stable despite having fewer hydrogen bonds, suggesting that steric factors played a more dominant role. mdpi.com

Molecular orbital analysis, often performed as part of quantum chemical studies, provides insights into the electronic properties of D-asparagine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. researcher.life The energies and compositions of these frontier orbitals can be used to evaluate various chemical parameters and predict reactivity. researcher.life For example, the study of D-alanine, L-asparagine, and glycine (B1666218) using DFT has provided data on their structural geometry and electronic properties. researchgate.net

Elucidation of Reaction Mechanisms (e.g., Pyrolysis, Isomerization)

Quantum chemical calculations are instrumental in mapping out the detailed steps of chemical reactions involving D-asparagine, such as its decomposition under heat (pyrolysis) and its conversion to other isomers.

Pyrolysis:

Computational studies using DFT have investigated the reaction mechanisms of asparagine pyrolysis. mdpi.com These studies have analyzed different potential pathways, including the formation of five-membered cyclic products like maleimide (B117702) and succinimide (B58015), and the more common six-membered cyclic products (diketopiperazines) seen in the pyrolysis of other amino acids. mdpi.comresearchgate.net The calculations revealed that for asparagine, the formation of a five-membered ring is energetically preferred over the six-membered ring. mdpi.comresearchgate.net This leads to polymerization being a favored process during pyrolysis at lower temperatures. mdpi.com The rupture of this polymer represents the step with the highest energy barrier. mdpi.com These theoretical findings are in good agreement with experimental observations where maleimide and succinimide have been identified as major products of asparagine pyrolysis. mdpi.comresearchgate.net

Isomerization and Deamidation:

Deamidation of asparagine residues is a common non-enzymatic modification in proteins that proceeds through a cyclic succinimide intermediate. nih.govtandfonline.comnih.govresearchgate.netacs.org This intermediate can then be hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp). nih.govresearchgate.net The same succinimide intermediate is involved in the isomerization of aspartic acid. nih.gov The deamidation of asparagine can yield four isomeric products: L-Asp, D-Asp, L-isoAsp, and D-isoAsp. acs.org

Quantum chemical calculations have been used to model the deamidation reaction. acs.orgbahargroup.org These studies help to understand the factors that influence the reaction rate, such as the surrounding chemical environment and the conformation of the peptide backbone. tandfonline.comacs.org For instance, the deprotonation of the amide nitrogen of the residue following asparagine is a crucial step for the formation of the succinimide intermediate. tandfonline.com The acidity of this nitrogen, and therefore the rate of the initial nucleophilic attack, is influenced by the identity of the neighboring amino acid. nih.govtandfonline.com

Molecular Dynamics Simulations for Protein Structure and Dynamics

Impact of D-Asparagine Residues on Polypeptide Conformation and Stability

The presence of a D-amino acid, such as D-asparagine, in a polypeptide chain that is otherwise composed of L-amino acids can have a significant impact on its three-dimensional structure and stability. MD simulations are a powerful tool to investigate these effects.

Simulations of amyloid-beta(1-42) peptides containing D-aspartic acid (which can be formed from D-asparagine) have shown that the presence of a D-isomer can alter the peptide's conformation. nih.gov Specifically, the inclusion of D-Asp23 led to a higher occurrence of beta-extended structures in the C-terminal region of the peptide. nih.gov This change in secondary structure resulted in the loss of the alpha-helical structures typically found in that region. nih.gov

The stability of proteins can also be affected by the replacement of a conserved asparagine residue. acs.org Studies on ribonucleases have shown that replacing a conserved asparagine with other amino acids like alanine (B10760859) or aspartate can decrease the protein's stability. acs.org This highlights the important role that specific asparagine residues can play in maintaining the structural integrity of a protein through interactions like hydrogen bonding. acs.org The deamidation of asparagine, which introduces a negative charge, can also alter intramolecular interactions, potentially leading to changes in protein stability, folding, and function. nih.govacs.org

Simulation of Non-Enzymatic Deamidation Processes within Proteins

MD simulations can be used to model the spontaneous deamidation of asparagine residues within the complex environment of a folded protein. These simulations can help to identify which asparagine residues are most susceptible to deamidation and to understand the structural factors that control this process.

Deamidation rates are known to be influenced by the local protein structure. nih.govmdpi.com MD simulations of a norovirus capsid protein revealed that a specific asparagine residue (Asn373) that undergoes rapid deamidation populates a rare syn-backbone conformation. nih.gov It was proposed that the stabilization of this unusual conformation enhances the nucleophilicity of the backbone nitrogen of the following residue, thereby accelerating the deamidation of Asn373. nih.gov

Computational Modeling of Enzyme-Substrate Interactions Involving D-Asparagine

Computational modeling has become an indispensable tool for investigating the intricacies of enzyme-substrate interactions at an atomic level. mdpi.comacs.orgtheses.cz Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes, conformational changes, and energetics of these interactions, which are often difficult to elucidate through experimental methods alone. mdpi.commdpi.com

Detailed Research Findings

L-Asparaginases and their Interaction with D-Asparagine:

A significant body of computational research has focused on the interaction between L-asparaginases and the D-enantiomer of asparagine. L-asparaginases are enzymes crucial in cancer therapy and for reducing acrylamide (B121943) formation in food. mdpi.combohrium.com While their primary substrate is L-asparagine, some exhibit activity towards D-asparagine. mdpi.combohrium.com

Thermococcus sibiricus L-Asparaginase (TsAI): Molecular docking studies of TsAI revealed that D-asparagine binds in the active site differently than L-asparagine. mdpi.com The orientation of D-asparagine is considered suboptimal for catalysis, with its amide group turned away from key catalytic residues, leading to the loss of hydrogen bonds with T56 and S112 and the formation of a new one with T86. mdpi.com This altered binding helps to explain the slower rate of D-asparagine hydrolysis observed experimentally. mdpi.com Despite this, TsAI displays unusually high activity towards D-asparagine compared to mesophilic L-asparaginases. mdpi.com Computational models suggest that at the high operating temperatures of this hyperthermophilic enzyme, structural changes may occur that lessen the discrimination against D-asparagine. mdpi.combohrium.com

Geobacillus SBS-4S L-Asparaginase (geoAsnase): Molecular docking studies with geoAsnase showed that D-asparagine binding is stabilized by hydrogen bonds with four amino acid residues: Ala146, Lys160, Arg197, and Glu199. researcherslinks.com

Escherichia coli L-Asparaginase: Studies on L-asparaginase from E. coli have shown that D-asparagine can protect the enzyme from dissociation. researchgate.net This protective effect is most effective between pH 5 and 8. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Investigations:

QM/MM methods offer a higher level of theory to study the chemical reaction mechanisms within an enzyme's active site. nih.govacs.org

Protein O-Fucosyltransferase 1 (POFUT1): In a notable departure from typical glycosyltransferases, POFUT1 utilizes an asparagine residue (Asn51) as a catalytic acid/base. nih.govacs.org QM/MM simulations have shown that this asparagine residue facilitates a proton shuttle from a threonine hydroxyl group to the leaving phosphate (B84403) group. nih.gov This mechanism explains why mutating Asn51 to alanine or aspartate abolishes enzyme activity. nih.govacs.org The asparagine undergoes tautomerization to mediate this proton transfer. nih.gov

Molecular Dynamics Simulations of Other Systems:

Vancomycin (B549263) and D-Ala-D-Ala/D-Lac Binding: Molecular dynamics simulations have been employed to understand the role of an asparagine residue in the antibiotic vancomycin. acs.org This asparagine is crucial for substrate recognition. acs.org Simulations comparing vancomycin with an analogue where asparagine is replaced by aspartic acid revealed that the asparagine side chain's interaction energy with neighboring amide protons influences its availability to interact with the target ligand. acs.org

Data from Computational Studies:

The following tables summarize key findings from various computational studies on enzyme-D-asparagine interactions.

Table 1: Molecular Docking and Dynamics Data for D-Asparagine and Related Enzyme Interactions

Enzyme/MoleculeComputational MethodKey Interacting Residues with D-Asparagine or AnalogBinding Energy/ScoreKey FindingsReference
Thermococcus sibiricus L-Asparaginase (TsAI)Molecular DockingT86 (H-bond)Not specifiedD-asparagine orientation is not optimal for catalysis; loses interactions with T56 and S112. mdpi.com
Geobacillus SBS-4S L-Asparaginase (geoAsnase)Molecular DockingAla146, Lys160, Arg197, Glu199 (H-bonds)Not specifiedD-asparagine binding is stabilized by four hydrogen bonds. researcherslinks.com
Vancomycin (Asparagine at residue 3)Molecular DynamicsNot applicable (intramolecular interaction)Interaction energy with aglycon amide protons: 32.11 ± 4.19 kJ/molAsparagine's interaction with the glycopeptide backbone affects its availability for ligand binding. acs.org

Table 2: L-Asparaginase Activity on D-Asparagine

EnzymeRelative D-asparaginase Activity (% of L-asparaginase activity)Reference
Thermococcus sibiricus L-Asparaginase (TsAI)62% mdpi.combohrium.com
TsAI D54G/T56Q mutant21% mdpi.combohrium.com
Mesophilic L-Asparaginases1-6% mdpi.com

Physiological and Biochemical Roles of D Asparagine in Diverse Organisms

D-Asparagine in Nitrogen Metabolism and Transport

Role in Nitrogen Storage and Remobilization in Plants, particularly under Stress Conditions

Free asparagine is a key molecule in the storage and transport of nitrogen in many plant species, largely owing to its high nitrogen-to-carbon ratio and its chemically stable nature nih.gov. Its concentration tends to increase significantly during specific developmental stages such as seed germination and in response to various environmental challenges, including both abiotic and biotic stresses nih.gov. The accumulation of free asparagine and other amino acids in plant tissues under stress is a notable effect on crop composition nih.gov.

Under conditions of nutrient deficiency, such as sulfur limitation, free asparagine has been observed to accumulate to high levels in wheat, suggesting its role as a nitrogen store nih.gov. This highlights the importance of a balanced supply of sulfur and nitrogen to prevent excessive asparagine accumulation nih.gov. The process of nitrogen remobilization, which is crucial for plant recovery and nutrient reallocation, is often enhanced by stress conditions. This enhancement is associated with the induction of genes encoding for enzymes like glutamine synthetase (GS1), glutamate (B1630785) dehydrogenase (GDH), and asparagine synthetase (AS) nih.gov. For instance, in sunflower, the expression of two asparagine synthetase genes, HAS1 and HAS1.1, was detected exclusively during leaf senescence, a period coinciding with increased asparagine levels, pointing to the role of these enzymes in nitrogen remobilization nih.gov.

Asparagine is a major translocated amino acid in several plant species, including pea. During senescence, the concentration of both asparagine and glutamine rises in the phloem sap, indicating their critical role in making nitrogen available for remobilization from aging leaves nih.gov. While asparagine is a vital component for nitrogen storage and transport in many plants, its relative importance can vary between species. For example, in poplar leaves, asparagine was found to be a major compound at certain stages of senescence but at lower proportions compared to glutamate or glutamine, suggesting a less prominent role in nitrogen remobilization in this particular species mdpi.com.

Plant SpeciesStress/ConditionRole of AsparagineKey Enzymes/Genes Involved
WheatSulfur and Nitrogen DeficiencyNitrogen storage-
SunflowerLeaf SenescenceNitrogen remobilizationHAS1, HAS1.1 (Asparagine Synthetase)
PeaLeaf SenescenceMajor translocated amino acid for nitrogen remobilization-
TomatoCadmium ToxicityAmino acid recycling and nitrogen storage in rootsGS1, GDH, AS

Contribution to Symbiotic Nitrogen Fixation in Legumes

The symbiotic relationship between legumes and rhizobia, which facilitates the conversion of atmospheric nitrogen into ammonia (B1221849), involves a complex interplay of nutrient exchange oup.com. A critical aspect of this symbiosis is a sophisticated amino-acid cycle that is essential for effective nitrogen fixation in the root nodules of legumes like pea nih.gov. In this cycle, the plant supplies amino acids to the bacteroids, which are the nitrogen-fixing form of rhizobia within the nodules. This provision allows the bacteroids to cease their own ammonium (B1175870) assimilation. In return, the bacteroids function in a manner akin to plant organelles, cycling amino acids back to the plant for the synthesis of asparagine nih.gov. This mutualistic exchange is crucial for the evolution and maintenance of the symbiosis nih.gov.

Within indeterminate nodules, the ammonium produced through symbiotic nitrogen fixation is assimilated into glutamine and glutamate, which are then further converted into aspartate and asparagine oup.com. Asparagine is thought to be involved in a negative feedback loop that regulates the process of nitrogen fixation mdpi.comresearchgate.net. An accumulation of asparagine in the root nodules, which can occur under stressful environmental conditions such as drought or salinity, has been linked to a notable decrease in nitrogen-fixing activity nih.gov. Experimental evidence from phloem feeding of asparagine has demonstrated that an increased concentration of this amide in the nodules leads to a significant reduction in their activity nih.gov. The regulation of asparagine synthetase gene expression is therefore a key factor in controlling the levels of asparagine and, consequently, the efficiency of nitrogen fixation nih.gov.

D-Asparagine in Cellular Homeostasis and Signaling Pathways

Involvement in Cell Growth, Differentiation, and Apoptosis Regulation

Asparagine plays a crucial role in cellular adaptation to nutrient availability, particularly in the context of glutamine depletion. It has been shown to be both necessary and sufficient to suppress apoptosis induced by glutamine withdrawal nih.gov. This protective effect of asparagine occurs without the restoration of other nonessential amino acids or intermediates of the tricarboxylic acid (TCA) cycle nih.gov. In cells that are replete with glutamine, the suppression of asparagine synthetase, the enzyme responsible for synthesizing asparagine from glutamine, is enough to trigger apoptosis nih.gov. This underscores the critical role of asparagine in regulating cell survival nih.gov.

The deprivation of asparagine, often achieved through the enzymatic action of asparaginase (B612624), is a therapeutic strategy used in the treatment of certain cancers. L-asparaginase, which catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia, has been shown to induce significant growth inhibition and apoptosis in chronic myeloid leukemia (CML) cells nih.gov. This induction of apoptosis is a key mechanism behind the anti-leukemic effects of asparaginase nih.govresearchgate.net. The potential mechanism for this apoptosis may involve the activation of the mitochondrial pathway, influenced by the expression of genes such as Bax and Bcl2, and the inhibition of the anti-apoptotic gene for asparagine synthetase (ASNS) researchgate.net. Furthermore, the depletion of asparagine can sensitize cancer cells to other therapeutic agents by inducing mitochondrial reactive oxygen species (ROS)-mediated cell death ashpublications.org.

D-Amino Acids as Interkingdom Signaling Molecules

D-amino acids have emerged as important signaling molecules that facilitate communication between different kingdoms of life, particularly between bacteria and their hosts nih.gov. While historically considered less relevant for higher organisms, there is growing evidence that D-amino acids play significant roles in modulating host physiology and development nih.gov. For example, bacterial D-amino acids can serve as inter-kingdom signals that are linked to the innate defense mechanisms in mammals nih.gov. At the interface between host and microbe, the host can recognize and react to bacterial D-amino acids through specific receptors, leading to direct or indirect toxic responses, such as the modulation of antimicrobial peptides nih.gov.

The influence of D-amino acids extends to the plant kingdom as well. For instance, D-Serine has been shown to affect pollen tube development in Arabidopsis and tobacco, with a D-serine racemase being important for the signal transduction mediated by D-Serine nih.gov. This finding challenges the older notion that D-amino acids are merely phytotoxic and have no functional role in plants nih.gov. While the specific roles of D-asparagine as an interkingdom signaling molecule are still being elucidated, the established functions of other D-amino acids in this capacity suggest a broader potential for this class of molecules in mediating complex interactions within ecosystems nih.gov. The presence and activity of D-amino acids can influence bacterial community composition and have been shown to impact host immunity, as seen with the effect of D-tryptophan on the gut microbiota and allergic airway disease in mice nih.gov.

D-Asparagine in Specific Biological Systems Research

The D-enantiomer of asparagine, a non-proteinogenic amino acid, has been the subject of targeted research across various biological disciplines. While its functions are not as extensively characterized as its L-counterpart or other D-amino acids like D-serine and D-aspartate, studies have begun to elucidate its specific roles in microbial physiology, neuroendocrine systems, and as a clinical biomarker.

Microbial Physiology, including Cell Wall Biogenesis and Biofilm Integrity

The peptidoglycan (PG) cell wall is a critical structure for most bacteria, providing shape and protection from osmotic stress. nih.gov This polymer's composition, which includes D-amino acids like D-alanine and D-glutamate, is crucial for its integrity. nih.govfrontiersin.org Research has shown that bacteria can produce a variety of D-amino acids that modulate the synthesis and remodeling of the cell wall, particularly during the stationary phase of growth. nih.govresearchgate.net These "non-canonical" D-amino acids can be incorporated into the PG polymer, influencing its composition, strength, and the activity of modifying enzymes. nih.govnih.gov While D-aspartic acid has been identified in the peptidoglycan layer of some bacteria, such as Lactococcus and Enterococcus, specific research detailing the incorporation or regulatory role of D-asparagine in cell wall biogenesis is limited. nih.gov

D-amino acids have also been identified as significant signaling molecules in the regulation of bacterial biofilms, which are communities of cells encased in a self-produced matrix. nih.gov Certain D-amino acids have been shown to trigger biofilm disassembly or prevent its formation in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov For instance, studies on S. aureus have demonstrated that D-aspartic acid, along with D-glutamic acid, can inhibit biofilm formation and disperse established biofilms. nih.govresearchgate.net This action is partly attributed to the disruption of the extracellular DNA (eDNA) meshwork that provides structural integrity to the biofilm. researchgate.net While the broader class of D-amino acids is implicated in these processes, specific studies focusing solely on the effect of D-asparagine on biofilm integrity are not extensively detailed in the current literature.

Presence and Functional Significance in Neuroendocrine Systems (e.g., Hormone Release, Neurotransmission)

Research into the role of D-amino acids in the nervous and endocrine systems has revealed significant physiological functions, particularly for D-aspartic acid (D-aspartate). researchgate.netnih.gov D-aspartate is recognized as an endogenous amino acid present in the neuroendocrine tissues of both vertebrates and invertebrates, where it plays a crucial role in nervous system development and hormone regulation. researchgate.netnih.gov It has been shown to function as a neurotransmitter or neuromodulator. researchgate.netnih.gov

In the endocrine system, D-aspartate is involved in the synthesis and release of several key hormones. researchgate.netmdpi.com For example, it stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn leads to the release of luteinizing hormone (LH) and testosterone. researchgate.netnih.gov In the pituitary gland, D-aspartate has been found to trigger the secretion of prolactin (PRL), LH, and growth hormone (GH). researchgate.netbohrium.com

While the neuroendocrine functions of D-aspartate are well-documented, there is a notable lack of specific research identifying similar roles for D-asparagine. The available scientific literature extensively covers the actions of D-aspartate in hormone release and neurotransmission, but analogous functions for D-asparagine remain largely uncharacterized. researchgate.netnih.govmdpi.comnih.govbohrium.com DrugBank lists D-asparagine as being involved in the metabolic control of cell functions in nerve and brain tissue, but its specific mechanisms in neurotransmission or hormone release are not detailed. drugbank.com

Research into Amino Acid Transport Systems and their Substrate Specificity

The transport of amino acids across cellular membranes is mediated by specific transporter proteins, each with a unique substrate specificity. Research has identified various transport systems for L-asparagine. For example, the human SLC1A5 (ASCT2) transporter is known to carry several neutral amino acids, including L-asparagine. frontiersin.org Studies on the fungus Stemphylium botryosum identified two distinct transport systems for L-asparagine, with the more specific permease showing a higher affinity for the L-isomer over the D-isomer. nih.gov

The specificity of transporters for D-amino acids is an area of active investigation. Some transporters are known to be stereoblind, capable of transporting both L- and D-isomers. Aspartate transporters, for instance, can carry both D- and L-aspartate, which is crucial for the reuptake of D-aspartate from the synaptic cleft. youtube.comnih.gov The heteromeric amino acid transporter Asc1 (SLC7A10) is known to preferentially transport small neutral amino acids, including D-isomers like D-serine. pnas.org However, detailed studies characterizing specific transport systems for D-asparagine and their substrate specificity are not widely available. The general understanding is that while systems for L-asparagine transport are well-defined, the specific mechanisms and transporters responsible for D-asparagine flux across membranes remain an area requiring further research.

D-Asparagine as an Endogenous Biomarker in Glomerular Filtration Rate Research

A significant and promising area of research for D-asparagine is its use as an endogenous biomarker for assessing kidney function, specifically the glomerular filtration rate (GFR). nih.govnih.gov GFR is a critical measure of renal health, but current methods using markers like creatinine have limitations related to factors such as muscle mass. nih.govresearchgate.net

Recent studies have identified D-asparagine as a potentially ideal molecule for GFR measurement. nih.govresearchgate.net Research involving kidney transplant donors and recipients demonstrated that the blood level of D-asparagine reflects the GFR measured by the gold-standard inulin clearance method. nih.govresearchgate.net

A key characteristic of an ideal GFR marker is that it should be freely filtered by the glomerulus and neither reabsorbed nor secreted by the renal tubules. D-asparagine exhibits these properties remarkably well. Its fractional excretion (FE), which is the ratio of its clearance to that of inulin, is nearly 100%. nih.gov One study reported the inulin-based FE of D-asparagine to be 98.7%, which was significantly less biased than the FE for creatinine (147.9%) and D-serine (84.8%). nih.gov This indicates that the renal handling of D-asparagine is almost identical to that of inulin, suggesting that the clearance of D-asparagine (C-d-Asn) can be used as a direct and accurate measure of GFR without requiring adjustment coefficients. nih.govresearchgate.net The low dependence of D-amino acids on muscle mass further enhances the potential of D-asparagine as a reliable and less invasive biomarker for precise renal function assessment. nih.govresearchgate.net

Comparison of Glomerular Filtration Rate (GFR) Markers nih.govresearchgate.net
MarkerMean Clearance (ml/min per 1.73 m²)Inulin-Based Fractional Excretion (FEin)95% Confidence Interval for FEin
D-Asparagine65.098.7%96.4%–100.9%
Creatinine97.3147.9%145.4%–150.5%
D-Serine55.584.8%83.2%–86.5%
Inulin66.4100%N/A

Emerging Research Avenues and Future Directions

Discovery of Novel Biosynthetic and Catabolic Pathways for D-Asparagine

While the metabolic pathways for L-asparagine are well-documented, the routes for the synthesis and breakdown of its D-enantiomer are less understood. Research is now focused on identifying the specific enzymes and genetic pathways responsible for D-asparagine metabolism in various organisms.

In plants like Arabidopsis, L-asparagine is synthesized via a multi-step pathway involving glutamine synthetase (GS), glutamate (B1630785) synthase (GOGAT), aspartate aminotransferase (AspAT), and asparagine synthetase (AS). oup.com Its breakdown is catalyzed by asparaginase (B612624) (ASPG) and asparagine aminotransferase (AsnAT). oup.com The discovery of novel pathways for D-asparagine often involves exploring enzyme promiscuity and unique microbial capabilities. For instance, research into archaeosine (B114985) biosynthesis identified a novel amidotransferase activity that can utilize asparagine as a nitrogen donor in an ATP-independent reaction, highlighting unconventional enzymatic functions that could be involved in D-amino acid metabolism. pdx.edu

A key strategy for uncovering new catabolic pathways is the use of genomics and genetics. By combining high-throughput genetic data with computational tools like GapMind, researchers can identify gaps in predicted metabolic pathways in bacteria. plos.org This approach has successfully identified novel enzymes for the breakdown of various compounds and could be applied to organisms found to utilize D-asparagine. plos.org Another innovative method involves screening solute binding proteins (SBPs) of microbial transport systems; the ligand specificity of an SBP can guide the discovery of the catabolic pathway for that ligand, as the genes for transport and catabolism are often located together in the genome. nih.gov This strategy has been used to find pathways for other unusual sugars and could be adapted for D-asparagine. nih.gov For example, a unique catabolic pathway for a related glycoamino acid, fucosyl-α-1,6-N-acetylglucosamine-asparagine, was identified in the commensal bacterium Lactobacillus casei, which involves hydrolysis to generate aspartate. asm.org

Development of Advanced Analytical Platforms for Trace D-Asparagine Detection

The typically low concentrations of D-asparagine in biological systems necessitate highly sensitive and selective analytical methods. nih.gov For a long time, the study of D-amino acids was hampered by limitations in analytical techniques. nih.gov Recent advancements, however, have enabled the precise detection and quantification of trace amounts of D-asparagine in complex matrices like blood, urine, and foodstuffs. shimadzu.comresearchgate.net

Modern analytical platforms have largely overcome the drawbacks of older methods, which were often time-consuming and required expensive instrumentation. nih.gov High-performance liquid chromatography (HPLC) remains a cornerstone, often coupled with pre- or post-column derivatization using fluorescent tags like ortho-phthalaldehyde (OPA) or dansyl chloride to enhance sensitivity. creative-proteomics.com A significant leap forward has been the development of a micro-two-dimensional HPLC (2D-HPLC) system, which allows for the fully automated and enantioselective analysis of chiral amino acids in mammalian samples. researchgate.net This platform has been instrumental in identifying D-asparagine as a novel biomarker for kidney function and certain cancers. researchgate.netnih.gov

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) offers another powerful tool, providing excellent qualitative performance through accurate mass analysis. shimadzu.com Researchers have developed high-sensitivity methods using triple quadrupole mass spectrometers to quantify trace levels of D-amino acids without the need for derivatization, which is a significant advantage over older techniques. shimadzu.com Biosensors represent an emerging frontier, promising rapid, inexpensive, and easy-to-use enzymatic assays that exploit the strict enantioselectivity of specific enzymes like D-amino acid oxidase. creative-proteomics.com

Table 1: Comparison of Advanced Analytical Platforms for D-Asparagine Detection
Analytical PlatformPrincipleKey AdvantagesReported ApplicationsCitation
Micro 2D-HPLCTwo-dimensional high-performance liquid chromatography for enantioselective separation.Fully automated; high selectivity for chiral amino acids in complex samples.Detection in human plasma and urine; biomarker for kidney function and urothelial carcinoma. researchgate.netnih.gov
LC-MS/MSLiquid chromatography coupled with tandem mass spectrometry.High sensitivity and specificity; accurate mass analysis; no derivatization required.Quantitative analysis of trace D-amino acids in fermented foods. shimadzu.com
HPLC with Fluorescence DerivatizationPre- or post-column chemical modification with fluorescent tags (e.g., OPA).Exceptional sensitivity for trace-level analytes; multiplex capacity.Quantification in biological fluids (serum, urine) and food extracts. creative-proteomics.com
Enzymatic BiosensorsUtilizes enantioselective enzymes (e.g., D-amino acid oxidase) for specific detection.Rapid, inexpensive, easy to use; high-throughput screening potential.Screening of biological fluids for enantiomeric imbalances in clinical diagnostics. nih.govcreative-proteomics.com

Integration of Multi-Omics Data for Comprehensive D-Asparagine Metabolic Profiling

To fully understand the role of D-asparagine in health and disease, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of metabolic regulation can be constructed. plos.orgresearchgate.net This approach is crucial because the functional state of a cell is determined by a complex interplay between genes, proteins, and metabolites. plos.org

Metabolomic profiling, which provides a global analysis of all metabolites in a cell, has been used to study the effects of asparagine deprivation in cells derived from patients with Asparagine Synthetase Deficiency (ASNSD). nih.gov Such studies revealed that a lack of asparagine leads to widespread disruptions in central carbon metabolism and other pathways, and helped identify potential biomarkers like pantothenate and phenylalanine. nih.gov

Computational pipelines like INTEGRATE have been developed to combine transcriptomics and metabolomics data into steady-state metabolic models. plos.org This allows researchers to predict which metabolic reactions are controlled by gene expression versus those regulated by metabolite availability, offering a deeper understanding of metabolic control. plos.org In other studies, multi-omics analyses combining genomics, transcriptomics, and epigenetics have successfully identified candidate genes and pathways related to amino acid metabolism in organisms like the common carp. mdpi.com These integrated strategies are essential for moving beyond single-gene or single-metabolite studies to a systems-level understanding of D-asparagine's role in complex biological networks. nih.gov

Computational Prediction and Validation of D-Asparagine-Mediated Biological Functions

Computational and machine learning tools are becoming indispensable for predicting the biological functions and properties of molecules like D-asparagine and the proteins that interact with it. These in silico methods can analyze vast datasets to identify patterns and make predictions, which can then be prioritized for experimental validation, significantly accelerating the pace of discovery. researchgate.net

One major area of focus is the prediction of protein degradation. The spontaneous deamidation of asparagine residues is a common form of protein damage. nih.gov Machine learning models, using a random decision forest method, have been developed that can predict the probability and rate of asparagine deamidation with very high accuracy (R² of 0.963 for rate prediction). nih.govresearchgate.net These tools can be applied to enzymes, antibodies, and other therapeutic proteins to improve their stability. nih.gov Other computational approaches combine experimental data from mass spectrometry with structural parameters from homology models to predict which asparagine and aspartate residues in an antibody are most prone to degradation. plos.org

Beyond degradation, computational methods are used to discover new protein functions. For example, machine learning-based tools like APLpred have been created to accurately identify and characterize asparagine peptide lyases from sequence information alone. researchgate.net Similarly, computational analysis of entire proteomes has been used to find proteins with a high content of glutamine and asparagine (Q/N-rich regions), which are predicted to have a propensity for forming prions or other aggregates, suggesting a potential regulatory function. pnas.org These predictive tools provide a powerful starting point for targeted experiments to validate the computationally-derived hypotheses about D-asparagine's biological roles.

Table 2: Computational Tools for Predicting Asparagine-Related Functions
Tool/MethodFunctionMethodologyReported Performance/UseCitation
Random Forest ModelPredicts asparagine deamidation probability and rate.Machine learning applied to mass spectrometry data of peptides.~5% increased accuracy over previous models; R² = 0.963 for rate prediction. nih.gov
Structure-Based PredictionIdentifies degradation-prone Asn and Asp residues in antibodies.Correlates structural parameters from homology models with mass spectrometry degradation data.Identifies hotspots in antibody variable regions. plos.org
APLpredPredicts asparagine peptide lyases.Machine learning (SVM) using sequence-derived features.97% accuracy during cross-validation. researchgate.net
Proteome-wide SearchPredicts novel prion-forming proteins.Examines proteomic sequences for glutamine/asparagine (Q/N)-rich regions.Identified hundreds of potential prion-forming proteins in eukaryotes. pnas.org
GapMindAnnotates and identifies gaps in microbial catabolic pathways.Automated annotation tool based on genomic sequences.Identified novel enzymes and pathways for various carbon sources. plos.org

Application of D-Asparagine in Research towards Sustainable Agriculture (e.g., Nitrogen Use Efficiency)

A particularly promising area of research is the application of asparagine, including its D-form, to improve agricultural sustainability. A key goal is to enhance Nitrogen Use Efficiency (NUE) in crops, which would allow for high yields with reduced fertilizer input, thereby minimizing environmental pollution. frontiersin.orgnih.gov NUE is composed of Nitrogen Uptake Efficiency (NUpE) and Nitrogen Utilization Efficiency (NUtE). nih.gov

Asparagine is an ideal molecule for nitrogen storage and transport in plants due to its high nitrogen-to-carbon ratio. mdpi.comreading.ac.uk Research has shown that manipulating asparagine metabolism can have significant benefits. For example, overexpressing the asparagine synthetase 1 gene (ASN1) in Arabidopsis enhanced the allocation of nitrogen to seeds and increased seed weight. nih.govfrontiersin.org Similarly, applying exogenous L-asparagine to poplar trees was found to increase their biomass, NUpE, and NUtE at optimal concentrations. mdpi.com

Crucially, recent studies have demonstrated that D-asparagine also possesses potent biological activity in plants. In Arabidopsis thaliana, both L- and D-asparagine were shown to have a significant biostimulating effect, promoting leaf area when supplied alongside nitrate. frontiersin.orgnih.gov This finding is particularly important as it suggests that the growth-promoting effects are not limited to the L-enantiomer, opening up new possibilities for developing novel biostimulant products for agriculture. frontiersin.orgnih.gov Genetic engineering strategies, such as overexpressing amino acid transporters, have also proven effective, leading to pea plants that require half the amount of nitrogen to produce the same yield as control plants. nih.gov These findings collectively support that engineering asparagine metabolism and transport is an effective strategy for producing crops with improved productivity and NUE. nih.govfrontiersin.orgresearchgate.net


Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing D-asparagine amide while ensuring stereochemical integrity?

  • Methodological Answer : Use solution-phase peptide synthesis with N-protected D-asparagine and coupling agents like HBTU or DCC. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using reverse-phase HPLC with a C18 or amide column (e.g., Discovery® C16 Amide Column) to resolve enantiomeric impurities . Post-synthesis, confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. Which analytical techniques are optimal for characterizing this compound purity and structural conformation?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (210–220 nm for amide bonds) and validate with mass spectrometry (ESI-MS or MALDI-TOF).
  • Structure : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/TOCSY) to resolve backbone amide proton environments. For crystallographic confirmation, optimize hydrogen bonding networks using software like Reduce and Probe to validate amide group orientations .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating samples at 40–60°C and pH 3–8. Monitor degradation kinetics via HPLC and identify byproducts using tandem MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include control samples with stabilizing excipients (e.g., saccharides) to assess protective effects .

Advanced Research Questions

Q. What computational strategies can resolve ambiguities in this compound’s conformational dynamics?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) to track amide group flipping. Validate using free-energy perturbation (FEP) calculations and compare with crystallographic B-factors. For ambiguous cases, apply hydrogen-bond network scoring algorithms (e.g., Reduce software) to prioritize orientations minimizing van der Waals clashes .

Q. How can researchers address contradictions in crystallographic data regarding amide group orientations?

  • Methodological Answer : Re-analyze electron density maps with hydrogen atoms explicitly modeled. Use Probe to evaluate steric clashes and hydrogen-bond geometry. For marginal cases, consider multi-conformer models or neutron diffraction studies to resolve proton positions. Cross-validate with NMR-derived NOE restraints .

Q. What strategies mitigate signal suppression in mass spectrometry (MS) analysis of this compound in complex mixtures?

  • Methodological Answer : Optimize ionization conditions (e.g., nano-ESI for reduced matrix effects). Pre-fractionate samples using offline HPLC or capillary electrophoresis. For large proteins (>500 kDa), employ limited proteolysis to generate smaller peptides containing target amide groups. Use data-independent acquisition (DIA-MS) to enhance coverage .

Data Management & Reproducibility

Q. How should researchers document and archive this compound data to ensure reproducibility?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw NMR/FPLC/MS files, simulation input parameters, and crystallographic refinement logs in repositories like Zenodo or PDB. Use version-controlled electronic lab notebooks (ELNs) for real-time updates. Disclose all synthetic protocols and software settings in supplementary materials .

Novel Applications & Hypothesis-Driven Research

Q. How can this compound derivatives be leveraged in fragment-based drug discovery (FBDD)?

  • Methodological Answer : Synthesize CF2X-containing analogs via amide coupling (e.g., with halogen-bond donors) and screen against target proteins using surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF). Prioritize fragments showing halogen-bond interactions in crystallographic screens. Optimize pharmacokinetics using logP/logD calculations and metabolic stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.